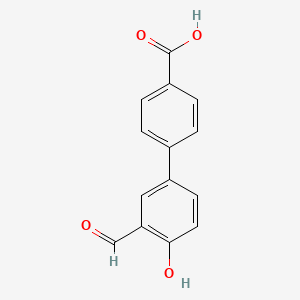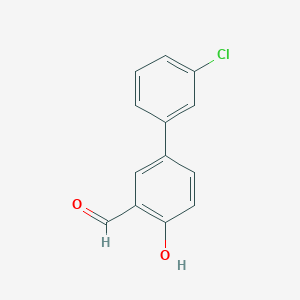
4-(3-Chlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-2-formylphenol, 95% (4-CPF) is a chemical compound found in a variety of sources, including plants, animals, and microorganisms. It is a member of the phenol family and has a variety of applications in scientific research. 4-CPF is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology, as it has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-2-formylphenol, 95% has a variety of scientific research applications, including its use as a model compound for studying the structure and function of proteins, as a tool for studying the effects of oxidative stress, and as a tool for studying the effects of environmental pollutants. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been used to study the pharmacological effects of drugs, the effects of hormones on cells, and the effects of environmental pollutants on living organisms.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)-2-formylphenol, 95% is not fully understood, but it is believed to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to interact with the cytochrome P450 enzyme system, which is involved in drug metabolism.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, to increase the production of reactive oxygen species, to induce apoptosis in cells, and to modulate the expression of genes involved in cell growth and differentiation. In addition, 4-(3-Chlorophenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Chlorophenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages, including its relatively low cost, its stability in aqueous solution, and its availability in a variety of concentrations. However, there are also some limitations to its use, including its potential toxicity and the fact that it is a relatively new compound and therefore its effects may not be fully understood.
Orientations Futures
There are a number of potential future directions for 4-(3-Chlorophenyl)-2-formylphenol, 95% research. These include further studies on its mechanism of action, its effects on drug metabolism, its effects on gene expression, and its potential therapeutic applications. In addition, further studies could be conducted to determine the optimal conditions for its synthesis, as well as its potential toxicity and side effects. Finally, further studies could be conducted to evaluate the potential for 4-(3-Chlorophenyl)-2-formylphenol, 95% to be used as a biomarker for environmental pollutants.
Méthodes De Synthèse
4-(3-Chlorophenyl)-2-formylphenol, 95% can be synthesized through a variety of methods, including the following: the reaction of 3-chloro-2-hydroxybenzaldehyde with formic acid in the presence of a strong acid catalyst; the reaction of 3-chloro-2-hydroxybenzaldehyde with formaldehyde in the presence of a strong base catalyst; and the reaction of 3-chloro-2-hydroxybenzaldehyde with formic acid in the presence of a strong base catalyst. The reaction conditions for each method vary, and the yields for each method also vary.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEDBUQRCIEKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602396 |
Source


|
| Record name | 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893737-49-0 |
Source


|
| Record name | 3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


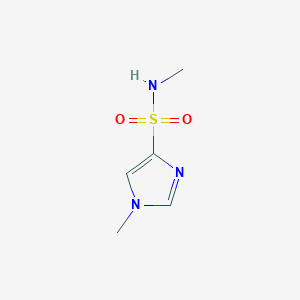
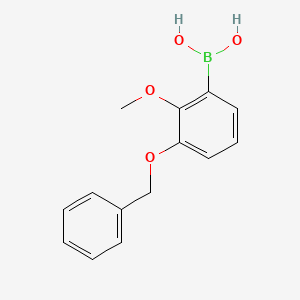




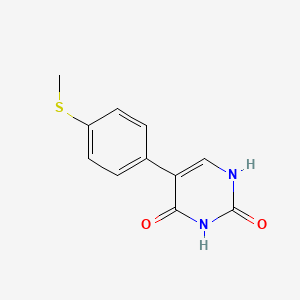

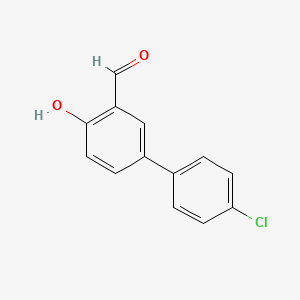


![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)
